molecular formula C19H27BrFNO3 B1408217 Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclohexyl)carbamate CAS No. 1704097-35-7

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclohexyl)carbamate

Cat. No. B1408217
CAS RN: 1704097-35-7
M. Wt: 416.3 g/mol
InChI Key: SHQOJXPXMUBVDP-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclohexyl)carbamate is a chemical compound with the molecular formula C19H27BrFNO3 . It is used in various scientific research and has diverse applications, aiding in the study of various biological processes and drug development.


Molecular Structure Analysis

The molecular structure of Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclohexyl)carbamate can be analyzed based on its IUPAC name and molecular formula. The compound contains a bromo and fluoro substituent on the phenyl ring, an ether linkage connecting the phenyl ring to an ethyl group, and a carbamate functional group attached to a tert-butyl and a cyclohexyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclohexyl)carbamate can be inferred from its structure. The compound has a molecular weight of 416.3 g/mol. The presence of bromo and fluoro substituents on the phenyl ring, an ether linkage, and a carbamate functional group would influence its polarity, solubility, and reactivity .

Scientific Research Applications

Organic Synthesis Techniques

Several studies focus on the synthesis and application of tert-butyl carbamate derivatives in organic chemistry. For example, the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine involved protecting an amino group with di-tert-butyl dicarbonate (Boc2O), followed by condensation and de-protection steps, showcasing a method that could potentially apply to the synthesis or functionalization of the specified compound (Zhong-Qian Wu, 2011).

Intermediate in Medicinal Chemistry

Tert-butyl carbamates serve as intermediates in the synthesis of biologically active compounds. A study presented a rapid synthetic method for an important intermediate used in the production of omisertinib (AZD9291), demonstrating the role of tert-butyl carbamate derivatives in the development of therapeutic agents (Bingbing Zhao et al., 2017).

Material Science and Catalysis

Research on tert-butyl carbamates also extends to material science and catalysis. The study of N-(3-thienyl)carbamates, for example, involved the preparation of thieno[3,2-b]pyrroles, indicating the versatility of tert-butyl carbamates in synthesizing heterocyclic compounds with potential applications in material science and catalysis (D. Brugier et al., 2001).

Environmental Science

In the environmental science domain, research on the microbial degradation of methyl tert-butyl ether (MTBE) and related compounds highlights the relevance of tert-butyl groups in studying the environmental fate and treatment of organic pollutants. This research provides insights into biodegradation pathways and remediation strategies for compounds containing tert-butyl groups (F. Fayolle et al., 2001).

properties

IUPAC Name

tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-cyclohexylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BrFNO3/c1-19(2,3)25-18(23)22(15-7-5-4-6-8-15)11-12-24-17-10-9-14(20)13-16(17)21/h9-10,13,15H,4-8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQOJXPXMUBVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC1=C(C=C(C=C1)Br)F)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclohexyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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